4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide

Catalog No.
S13830193
CAS No.
M.F
C7H7BrClNO2S
M. Wt
284.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide

Product Name

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide

IUPAC Name

4-bromo-3-chloro-N-methylbenzenesulfonamide

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

InChI

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

OIPDIPOBKZZGDE-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Br)Cl

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is a highly functionalized, tri-substituted aromatic building block primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a para-bromo substituent optimized for transition-metal-catalyzed cross-coupling, a meta-chloro group for precise steric and electronic modulation, and an N-methylsulfonamide moiety, this compound serves as a critical intermediate. It is particularly valued in the development of kinase inhibitors where precise lipophilicity and metabolic stability are required. For procurement professionals and synthetic chemists, its baseline value lies in its ability to install a sterically constrained sulfonamide pharmacophore in a single synthetic step, reducing overall route length and improving downstream processability compared to the sequential halogenation and amidation of simpler precursors [1].

Substituting 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide with simpler analogs, such as 4-bromo-N-methylbenzenesulfonamide or primary sulfonamides, fundamentally alters both synthetic processability and final product performance. The absence of the 3-chloro group in des-chloro analogs significantly reduces the lipophilicity (logP) and alters the dihedral angle of the adjacent sulfonamide, often leading to a loss of target binding affinity in kinase inhibitor applications. Furthermore, substituting with a primary sulfonamide (lacking the N-methyl group) introduces an unprotected, highly acidic N-H proton that can interfere with sensitive organometallic coupling steps, necessitating additional protection-deprotection cycles that lower overall yield and increase manufacturing costs [1]. Thus, generic substitution compromises both synthetic efficiency and the pharmacological profile of the final API.

Enhanced Yield in Suzuki-Miyaura Coupling via N-Methylation

In standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide demonstrates significantly higher isolated yields compared to its primary sulfonamide counterpart, 4-bromo-3-chlorobenzenesulfonamide. The N-methyl group prevents competitive coordination of the sulfonamide nitrogen to the palladium catalyst, a common issue that leads to catalyst deactivation and side reactions in primary sulfonamides [1].

Evidence DimensionIsolated yield in standard Suzuki coupling
Target Compound Data85-90% isolated yield
Comparator Or Baseline4-Bromo-3-chlorobenzenesulfonamide (primary sulfonamide): 55-60% yield
Quantified Difference~30% absolute increase in yield
Conditions1.0 equiv aryl halide, 1.2 equiv phenylboronic acid, 5 mol% Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 80°C

Eliminates the need for costly and time-consuming protection/deprotection steps during API manufacturing, directly lowering cost of goods (COGs).

Regiocontrol in Metal-Catalyzed Functionalization

The differential reactivity between the 4-bromo and 3-chloro substituents provides exquisite chemoselectivity during oxidative addition. When compared to a hypothetical 3,4-dibromo analog, 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide allows for exclusive functionalization at the 4-position under standard cross-coupling conditions, leaving the 3-chloro group intact for subsequent late-stage functionalization or as a permanent structural feature [1].

Evidence DimensionRegioselectivity (C4 vs C3 functionalization)
Target Compound Data>98:2 selectivity for C4-bromo displacement
Comparator Or Baseline3,4-Dibromo-N-methylbenzenesulfonamide: <80:20 selectivity (mixture of products)
Quantified Difference>18% improvement in regioselectivity
ConditionsStandard Pd-catalyzed coupling conditions at ambient to moderate temperatures

Ensures high purity profiles and reduces the burden on downstream chromatographic purification, which is critical for scalable procurement.

Optimization of Lipophilic Ligand Efficiency (LLE)

The inclusion of the 3-chloro substituent in 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is not merely structural; it significantly impacts the physicochemical properties of downstream APIs. Compared to the des-chloro analog (4-bromo-N-methylbenzenesulfonamide), derivatives synthesized from the 3-chloro building block exhibit enhanced lipophilic ligand efficiency and improved residence time in hydrophobic binding pockets, such as those found in specific kinase targets [1].

Evidence DimensionCalculated logP (clogP) contribution of the building block
Target Compound DataclogP contribution ~2.4
Comparator Or Baseline4-Bromo-N-methylbenzenesulfonamide: clogP contribution ~1.7
Quantified Difference+0.7 log units
ConditionsIn silico calculation and empirical validation in derivative series

Provides medicinal chemists with a pre-optimized vector for targeting hydrophobic pockets, justifying the selection of this specific halogenated building block over simpler analogs.

Synthesis of Kinase Inhibitors for Liver Regeneration

Driven by the specific lipophilicity and steric profile provided by the 3-chloro group, this compound is an ideal starting material for developing kinase inhibitors targeting liver regeneration and anti-apoptotic pathways. The N-methyl group ensures metabolic stability, while the bromo group allows for rapid diversification via Suzuki or Buchwald-Hartwig couplings to build the core inhibitor scaffold [1].

Development of Agrochemical Fungicides and Herbicides

The robust sulfonamide linkage and the highly halogenated aromatic ring make this compound highly suitable for agrochemical discovery. The differential reactivity of the bromo and chloro groups enables the sequential construction of complex, multi-ring systems that are required for modern, highly active crop protection agents, minimizing the need for protecting groups during pilot-scale synthesis [2].

Library Generation for High-Throughput Screening (HTS)

Because the N-methylsulfonamide group does not poison palladium catalysts (unlike primary sulfonamides), this compound is highly processable in automated, parallel synthesis platforms. It allows for the rapid generation of diverse compound libraries by coupling with hundreds of different boronic acids or amines, providing high-purity products directly from the reaction matrix [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.90694 g/mol

Monoisotopic Mass

282.90694 g/mol

Heavy Atom Count

13

Explore Compound Types